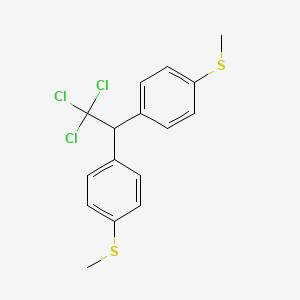
Methiochlor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methiochlor is a synthetic organochloride insecticide, structurally similar to DDT (dichlorodiphenyltrichloroethane). It was developed as a more biodegradable alternative to DDT and has been used to control a wide range of insects, including flies, mosquitoes, and cockroaches . due to its environmental persistence and potential endocrine-disrupting effects, its use has been largely discontinued .
Preparation Methods
Methiochlor is synthesized through the reaction of chloral with anisole (methyl phenyl ether) in the presence of sulfuric acid . The commercial product is typically about 88% pure . The reaction conditions involve the use of a strong acid catalyst and controlled temperatures to ensure the desired product formation.
Chemical Reactions Analysis
Methiochlor undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including demethylated compounds.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically demethylated or hydroxylated derivatives .
Scientific Research Applications
Methiochlor has been studied extensively for its applications in various fields:
Chemistry: It has been used as a model compound to study the environmental degradation of organochlorides.
Medicine: Studies have investigated its potential toxicological effects and its impact on human health.
Industry: This compound was used in agriculture to protect crops and livestock from insect pests.
Mechanism of Action
Methiochlor exerts its effects primarily through its interaction with endocrine receptors. It can activate the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), leading to altered gene expression and disruption of normal hormonal functions . Additionally, its metabolites can bind to estrogen and androgen receptors, further contributing to its endocrine-disrupting activity .
Comparison with Similar Compounds
Methiochlor is often compared to other organochloride insecticides, such as:
DDT (dichlorodiphenyltrichloroethane): This compound is more biodegradable and less persistent in the environment compared to DDT.
This compound’s uniqueness lies in its relatively rapid biodegradation and its specific interactions with endocrine receptors, which distinguish it from other similar compounds .
Properties
CAS No. |
19679-38-0 |
|---|---|
Molecular Formula |
C16H15Cl3S2 |
Molecular Weight |
377.8 g/mol |
IUPAC Name |
1-methylsulfanyl-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3S2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChI Key |
LBWJWHHOEQICIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















